molecular formula C5H9N3O2S B1353781 Methyl 2-acetamido-2-phenylacetate CAS No. 36061-00-4

Methyl 2-acetamido-2-phenylacetate

Cat. No. B1353781
CAS RN: 36061-00-4
M. Wt: 175.21 g/mol
InChI Key: RFYSRCRZAGKOIY-UHFFFAOYSA-N
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Description

“Methyl 2-acetamido-2-phenylacetate” is a synthetic compound with a molecular weight of 207.23 . Its IUPAC name is methyl (acetylamino) (phenyl)acetate .


Molecular Structure Analysis

The InChI code for “Methyl 2-acetamido-2-phenylacetate” is 1S/C11H13NO3/c1-8(13)12-10(11(14)15-2)9-6-4-3-5-7-9/h3-7,10H,1-2H3,(H,12,13) . This code provides a specific description of the compound’s molecular structure.


Physical And Chemical Properties Analysis

“Methyl 2-acetamido-2-phenylacetate” is a solid substance . It should be stored in a dry environment at a temperature between 2-8°C .

Scientific Research Applications

Metabolic Pathways and Genetic Differences

Research has delved into the metabolic pathways of acetaminophen, highlighting its metabolism through glucuronidation, sulfation, oxidation, hydroxylation, and deacetylation. The genetic differences in metabolism suggest varying susceptibilities to toxicity and pain alleviation, tied to pharmacogenetic profiles (Li-zi Zhao & G. Pickering, 2011).

Environmental Impact and Removal Strategies

The presence of acetaminophen as a micropollutant in water bodies has raised concerns. Research has focused on its occurrence, toxicity, and transformation in different environmental compartments, as well as strategies for its removal. Advanced oxidation processes (AOPs) have been a key area of study, with acetaminophen transforming into various intermediates depending on environmental conditions, posing challenges for monitoring, detection, and adequate treatment technologies (Hoang Nhat Phong Vo et al., 2019).

Novel Mechanisms of Action

Beyond its well-known analgesic and antipyretic effects, research into acetaminophen's mechanisms of action has uncovered novel insights. It is metabolized into N-acylphenolamine (AM404), which then acts on the transient receptor potential vanilloid 1 (TRPV1) and cannabinoid 1 receptors in the brain, providing a basis for its analgesic effects. This pathway suggests that acetaminophen acts not only in the brain but also on the spinal cord, offering a broader understanding of its analgesic mechanism (N. Ohashi & T. Kohno, 2020).

Safety And Hazards

The compound is labeled with the GHS07 pictogram, indicating that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing vapors, wearing protective gloves, and washing hands and other exposed skin thoroughly after handling .

properties

IUPAC Name

methyl 2-acetamido-2-phenylacetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO3/c1-8(13)12-10(11(14)15-2)9-6-4-3-5-7-9/h3-7,10H,1-2H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SAPRVTLHJXZROQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC(C1=CC=CC=C1)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 2-acetamido-2-phenylacetate

Synthesis routes and methods I

Procedure details

To a mixture of 15 g of pyrazole and 200 ml of toluene was added dropwise 23.7 ml of dimethylsulfamoyl chloride at room temperature. Then, 40 ml of triethylamine was added to the mixture, and the mixture was stirred at room temperature for 18 hours. The reaction mixture was filtered, and the filtrate was concentrated under reduced pressure. The resulting residue was subjected to silica gel column chromatography to obtain 17.6 g of N,N-dimethyl-1H-pyrazole-1-sulfonamide of the formula:
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15 g
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200 mL
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23.7 mL
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40 mL
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Synthesis routes and methods II

Procedure details

US 20130288893(A1) describes, inter alia, certain (3-halo-1-(pyridin-3-yl)-1H-pyrazol-4-yl)amides and carbamates and their use as pesticides. The route to prepare such compounds involved the preparation of 3-(3-chloro-1H-pyrazol-1-yl)pyridine by the direct coupling of 3-bromopyridine with 3-chloropyrazole. The 3-chloropyrazole was prepared by a) treating 1H-pyrazole with 2 dimethylsulfamoyl chloride and sodium hydride to provide N,N-dimethyl-1H-pyrazole-1-sulfonamide, b) treating the N,N-dimethyl-1H-pyrazole-1-sulfonamide with perchloroethane and n-butyl lithium to provide 3-chloro-N,N-dimethyl-1H-pyrazole-1-sulfonamide, and c) removing the N,N-dimethylsulfonamide from 3-chloro-N,N-dimethyl-1H-pyrazole-1-sulfonamide with trifluoroacetic acid to give the 3-chloropyrazole.
[Compound]
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(3-halo-1-(pyridin-3-yl)-1H-pyrazol-4-yl)amides
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carbamates
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3-(3-chloro-1H-pyrazol-1-yl)pyridine
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Synthesis routes and methods III

Procedure details

To a solution of sodium hydride (5.2 g, 130 mmol, 60% in mineral oil) in anhydrous THF (50 mL) was added a solution of 1H-pyrazole (5.92 g, 87 mmol) in anhydrous THF (100 mL) at 0° C. The mixture was stirred for 30 minutes at room temperature. Dimethylsulfamoyl chloride (13.9 mL, 130 mmol) was added at 0° C., and then the mixture was stirred for 1.5 hours at room temperature. Water was added, and the mixture was extracted 3 times with ethyl acetate. The organic phase was washed with brine and dried over sodium sulfate. After evaporation of the solvent, the oil was passed through a short silica gel column using 20% hexane/ethyl acetate as a solvent. N,N-dimethyl-1H-pyrazole-1-sulfonamide was obtained as a yellow oil and used in the next step without further purification.
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5.2 g
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reactant
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5.92 g
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50 mL
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100 mL
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solvent
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13.9 mL
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0 (± 1) mol
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Synthesis routes and methods IV

Procedure details

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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 2-acetamido-2-phenylacetate
Reactant of Route 2
Methyl 2-acetamido-2-phenylacetate
Reactant of Route 3
Reactant of Route 3
Methyl 2-acetamido-2-phenylacetate
Reactant of Route 4
Methyl 2-acetamido-2-phenylacetate
Reactant of Route 5
Methyl 2-acetamido-2-phenylacetate
Reactant of Route 6
Methyl 2-acetamido-2-phenylacetate

Citations

For This Compound
7
Citations
D Huang, GM Jiang, HX Chen… - Synthetic Communications, 2009 - Taylor & Francis
… under vacuum, the crude product was purified by flash-column chromatography (petroleum ether–ethyl acetate 10:1) over silica gel to give methyl 2-acetamido-2-phenylacetate (2a) as …
Number of citations: 6 www.tandfonline.com
F Björkling, J Boutelje, S Gatenbeck, K Hult, T Norin… - Bioorganic …, 1986 - Elsevier
The effect of dimethyl sulfoxide (DMSO) on the enantioselectivity in the pig liver esterase (EC 3.1.1.1) catalyzed hydrolysis of dialkylated propanedioic acid diesters was studied. …
Number of citations: 41 www.sciencedirect.com
K Lundhaug, PLA Overbeeke, JA Jongejan… - Tetrahedron …, 1998 - Elsevier
… [4]A significant increase in stereoselectivity ratio (E) was observed for hydrolysis of single enantiomers of methyl 2-acetamido-2-phenylacetate using α-chymotrypsin and 25% DMSO as …
Number of citations: 33 www.sciencedirect.com
T Anthonsen, JA Jongejan - Methods in enzymology, 1997 - Elsevier
… early example is by Bryan Jones 2 who found large differences in enantiospecificity of chymotrypsin-catalyzed hydrolysis of pure enantiomers of methyl 2-acetamido-2-phenylacetate …
Number of citations: 39 www.sciencedirect.com
Y Liang, X Zhan, F Li, H Bi, W Fan, S Zhang, MB Li - Chem Catalysis, 2023 - cell.com
Nitrogen-centered radicals are versatile intermediates, and they have been widely explored in organic synthesis. However, the catalytic role of these species has received far less …
Number of citations: 6 www.cell.com
KI Galkin, EG Gordeev… - Advanced Synthesis & …, 2021 - Wiley Online Library
… Deuterated racemic methyl 2-acetamido-2-phenylacetate (17–d 1 ). R-enantiomer or racemic mixture of compound 17 were used. The product 17–d 1 was isolated as a white solid in a …
Number of citations: 9 onlinelibrary.wiley.com
S Forshaw - 2022 - wrap.warwick.ac.uk
Bioconjugation and bioorthogonality are fields of research which demonstrate potential to revolutionise the way in which biomolecules are studied and drug molecules are delivered. …
Number of citations: 2 wrap.warwick.ac.uk

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